4-hydroxy-N-(4-phenoxyphenyl)butanamide
Description
4-Hydroxy-N-(4-phenoxyphenyl)butanamide is a butanamide derivative featuring a hydroxyl (-OH) group on the butanamide chain and a 4-phenoxyphenyl substituent. This compound’s structure combines hydrogen-bonding capability (via the hydroxyl group) with aromatic bulk (via the phenoxyphenyl moiety), which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.316 |
IUPAC Name |
4-hydroxy-N-(4-phenoxyphenyl)butanamide |
InChI |
InChI=1S/C16H17NO3/c18-12-4-7-16(19)17-13-8-10-15(11-9-13)20-14-5-2-1-3-6-14/h1-3,5-6,8-11,18H,4,7,12H2,(H,17,19) |
InChI Key |
SYNBLHNMBIOJGH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features and Properties
Key Comparisons
Hydrogen Bonding and Solubility
- However, the phenoxyphenyl group may counteract this by increasing hydrophobicity.
- N-(4-Hydroxyphenyl)-4-nitrobenzamide : Exhibits strong intermolecular hydrogen bonds (N–H···O, O–H···O), contributing to high thermal stability and layered crystal packing .
Electronic Effects
- In contrast, electron-donating groups (e.g., methoxy in 4-Methoxybutyrylfentanyl ) enhance aromatic ring electron density, which could influence receptor affinity.
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